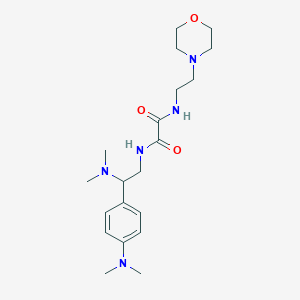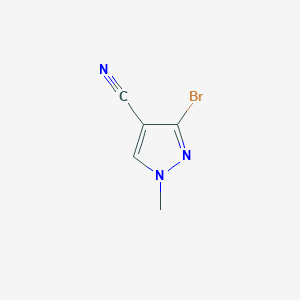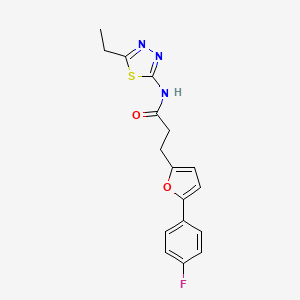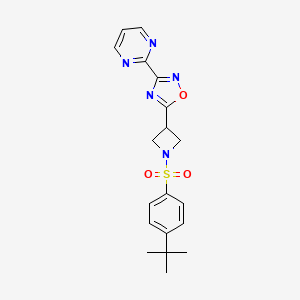![molecular formula C14H11N3O3 B2418241 4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 134540-20-8](/img/structure/B2418241.png)
4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one” is a chemical compound with the molecular formula C14H11N3O3 . It is a small chemical compound that is of interest in the field of chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results .Scientific Research Applications
Synthesis and Derivative Formation
- A study by Stanovnik et al. (2002) explored the synthesis of similar oxazolone derivatives and their transformation into 1,4-dihydropyridine derivatives, demonstrating the compound's versatility in creating pharmacologically relevant structures Stanovnik et al., 2002.
- Rajanarendar et al. (2009) synthesized a series of isoxazolyl thiazolyl thiazolidinones starting from similar compounds, revealing the potential for creating biodynamic agents Rajanarendar et al., 2009.
Antimicrobial and Biological Activity
- Research by Rajurkar et al. (2016) demonstrated the antimicrobial evaluation of similar triazole-thiol derivatives, indicating potential applications in treating bacterial infections Rajurkar et al., 2016.
- A study by Kaila et al. (2015) synthesized derivatives and assessed their bactericidal activity against various bacterial species, suggesting potential in developing new antimicrobial agents Kaila et al., 2015.
Photochemical Properties
- An older study by Dietliker et al. (1976) investigated the photochemistry of similar isoxazoles, which could have implications in understanding the photostability and photoactivation of these compounds Dietliker et al., 1976.
Optical and Spectroscopic Studies
- Research by Asiri et al. (2017) focused on the optical properties and fluorescence quenching of carbazole containing derivatives, highlighting the potential of these compounds in advanced material science and sensor technology Asiri et al., 2017.
Other Applications
- Uppal et al. (2019) conducted a study on spectroscopic, thermodynamic properties, and Fukui Function analysis of a similar compound, which can provide insights into the stability and reactivity of such molecules Uppal et al., 2019.
properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-7-12(17-20-9)15-8-11-14(18)19-13(16-11)10-5-3-2-4-6-10/h2-8,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILJFFKKGZSYLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

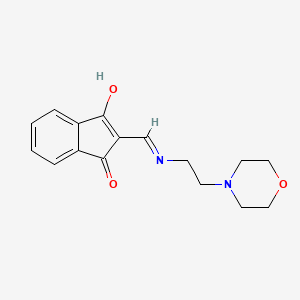
![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)
![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)
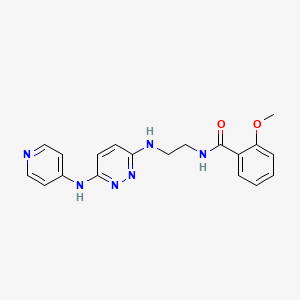

![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)
![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)
![9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2418168.png)

